4-{[3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile
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Overview
Description
4-{[3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile is a complex organic compound featuring a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which is a promising target for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile typically involves multiple steps:
Formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core: This is achieved by treating a formimidate derivative with hydrazine hydrate in ethanol.
Benzylation: The core structure is then benzylated using appropriate benzyl halides under basic conditions.
Nitrile introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under strong oxidizing conditions to form various oxidized derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
Scientific Research Applications
4-{[3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile has several scientific research applications:
Medicinal Chemistry: As a CDK2 inhibitor, it is being explored for its potential in cancer therapy.
Biological Studies: It is used in studies to understand cell cycle regulation and apoptosis.
Chemical Biology: The compound serves as a tool for probing the function of CDK2 in various biological processes.
Drug Development: It is a lead compound in the development of new anticancer agents.
Mechanism of Action
The mechanism of action of 4-{[3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile involves inhibition of CDK2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for its kinase activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also inhibit CDK2 but may have different selectivity and potency profiles.
Thioglycoside derivatives: These compounds have shown similar cytotoxic activities against cancer cell lines.
Uniqueness
4-{[3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile is unique due to its specific structural features that confer high potency and selectivity for CDK2 inhibition . Its ability to induce significant alterations in cell cycle progression and apoptosis makes it a valuable compound in cancer research .
Properties
Molecular Formula |
C26H17N7O |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-[[3-(10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)phenyl]methoxy]benzonitrile |
InChI |
InChI=1S/C26H17N7O/c27-14-18-9-11-22(12-10-18)34-16-19-5-4-6-20(13-19)24-30-26-23-15-29-33(21-7-2-1-3-8-21)25(23)28-17-32(26)31-24/h1-13,15,17H,16H2 |
InChI Key |
HFRIISIKLDXOOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC(=C5)COC6=CC=C(C=C6)C#N |
Origin of Product |
United States |
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